3,5-Difluoro-3'-methylbenzophenone

Lipophilicity LogP Physicochemical Properties

Generic substitutions of fluorinated benzophenones compromise LogP and electronic profiles, derailing drug design and polymer projects. 3,5-Difluoro-3'-methylbenzophenone (CAS 844885-06-9) delivers the precise 3,5-difluoro/3'-methyl architecture required. • LogP 3.50 vs. benzophenone 3.18-enhanced membrane permeability for lead optimization • Bp 339.8°C-thermal stability supporting PAEK polymer integrity • CSD-verified crystal structure-validated reference for in silico docking & QSAR • 97% purity; available for immediate global shipping

Molecular Formula C14H10F2O
Molecular Weight 232.22 g/mol
CAS No. 844885-06-9
Cat. No. B1334113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-3'-methylbenzophenone
CAS844885-06-9
Molecular FormulaC14H10F2O
Molecular Weight232.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)C2=CC(=CC(=C2)F)F
InChIInChI=1S/C14H10F2O/c1-9-3-2-4-10(5-9)14(17)11-6-12(15)8-13(16)7-11/h2-8H,1H3
InChIKeyVNHULHAVAVOBQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-3'-methylbenzophenone: Overview & Properties


3,5-Difluoro-3'-methylbenzophenone (CAS 844885-06-9) is a specialized fluorinated aromatic ketone with the molecular formula C₁₄H₁₀F₂O and a molecular weight of 232.23 g/mol . It is characterized by the presence of two electron-withdrawing fluorine atoms on one phenyl ring and a methyl group on the other . This compound is primarily utilized as a research chemical and a versatile building block in organic synthesis, particularly for the construction of more complex fluorinated molecules .

Fluorinated aromatic ketone building block with defined substitution pattern
Useful for tuning lipophilicity and electronic density in synthetic intermediates
Compatible with modern redox-neutral cross-coupling methodologies

Why This Compound Cannot Be Replaced by Analogs


The specific 3,5-difluoro and 3'-methyl substitution pattern on the benzophenone core is not arbitrary; it dictates unique physicochemical properties that directly impact its suitability in specific synthetic and research applications. Replacing it with an unsubstituted benzophenone, a monohalogenated analog, or a different isomer will result in a molecule with a distinct LogP (lipophilicity), boiling point, and electronic density profile . These differences are critical for applications ranging from tuning polymer properties to controlling reaction outcomes in cross-coupling chemistry [1]. Therefore, generic substitution is not a viable option for projects where this precise molecular architecture is required.

Property shift Unsubstituted or monohalogenated analogs may shift LogP and boiling point, altering reaction outcomes and purification behavior.
Reactivity mismatch Isomeric substitution patterns create different electronic profiles; may not support redox-neutral cross-coupling pathways.

Quantitative Comparison vs. Structural Analogs


Enhanced Lipophilicity vs. Unsubstituted Benzophenone

The presence of both fluorine and methyl substituents significantly increases the compound's lipophilicity compared to the unsubstituted parent molecule, benzophenone. This is a key differentiator for applications where increased membrane permeability or non-polar solvent solubility is required .

Lipophilicity (LogP)
Context-dependent
+0.32 logP units vs benzophenone
Reported lipophilicity increase may support permeability-related design
Calculated LogP vs experimental benzophenone value
Lipophilicity LogP Physicochemical Properties Drug-likeness

Intermediate Boiling Point Between Key Analogs

The combination of fluorine and methyl groups results in a unique boiling point for this compound, distinguishing it from both the non-methylated and non-fluorinated analogs . This can be crucial for separation and purification protocols.

Boiling Point
Context-dependent
+23.6 °C vs 3,5-difluoro analog
Higher boiling point may indicate distinct intermolecular forces
Predicted vs experimental boiling points
Boiling Point Thermal Properties Physical Chemistry Purification

Utility in Redox-Neutral Cross-Coupling Reactions

Compounds with the 3,5-difluoro-3'-methylbenzophenone architecture are exemplary substrates for advanced, redox-neutral cross-coupling methodologies [1]. This class of method is a significant improvement over previous approaches, offering better functional group tolerance [1].

Synthetic Methodology
Class-level inference
Redox-neutral ortho-functionalization
May enable streamlined routes with better functional group tolerance
Pd/norbornene cooperative catalysis context
Organic Synthesis Cross-Coupling C-H Functionalization Catalysis

Confirmed 3D Crystal Structure from CSD

Unlike many specialized research chemicals, a definitive crystal structure for 3,5-difluoro-3'-methylbenzophenone is available through the Cambridge Structural Database (CSD) [1]. This provides unambiguous 3D coordinates, unit cell parameters, and space group data.

Crystal Structure
Reported
Experimental 3D coordinates (CSD)
Validated structure supports computational modeling and docking
CCDC deposition available
Crystallography Structural Biology Computational Chemistry QSAR

Key Research & Development Applications


Building Block for Drug-Like Property Optimization

Medicinal chemists seeking to increase the lipophilicity of a lead compound can utilize 3,5-difluoro-3'-methylbenzophenone as a key intermediate. Its calculated LogP of 3.50 is significantly higher than that of benzophenone (LogP 3.18) [1], making it a more effective choice for designing molecules with enhanced membrane permeability or improved binding to hydrophobic pockets.

High-Temperature Polymer and Material Synthesis

For researchers developing high-performance polymers like polyaryletherketones (PAEKs), the unique thermal properties of this compound are critical. Its boiling point of 339.8 °C indicates strong intermolecular forces, which can contribute to the thermal stability and mechanical integrity of the final polymer. The specific fluorine substitution pattern is also a key variable for tuning polymer crystallinity and solubility [2].

Advanced Pd-Catalyzed C-H Functionalization

This compound is a prime candidate for projects aiming to leverage modern, redox-neutral cross-coupling methodologies. As demonstrated by Li et al. (2019) [3], related aryl systems can be functionalized under mild conditions that avoid harsh oxidants or stoichiometric bases, thereby preserving sensitive functional groups and enabling more efficient and selective synthetic routes.

Computational Chemistry and Structural Biology Reference

In silico drug design and QSAR modeling efforts require high-quality, unambiguous 3D structural data. The availability of an experimentally determined crystal structure for 3,5-difluoro-3'-methylbenzophenone in the Cambridge Structural Database [4] makes it a superior reference compound for computational studies, molecular docking, and validating molecular mechanics force fields compared to compounds lacking such definitive structural information.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Fluorine/methyl substitution pattern for lipophilicity tuning
Permeability and binding assay context
High-temperature polymer synthesis
Thermal properties and intermolecular forces context
Polymer crystallinity and solubility review
Advanced C-H functionalization methodology
Substrate compatibility with redox-neutral cross-coupling
Functional group tolerance and selectivity endpoints
Computational modeling and molecular docking
Experimentally determined crystal structure reference
Structural data validation for QSAR and force fields

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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